3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a complex organic compound featuring a thiophene ring, a tosylpiperidinyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the thiophene derivative and the tosylpiperidinyl group. These components are then coupled using appropriate reagents and reaction conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential anti-inflammatory, antioxidant, or anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar chemical properties.
Oxadiazole Derivatives: These compounds contain the oxadiazole moiety and are used in various chemical and biological applications.
Tosylpiperidinyl Compounds: These compounds feature the tosylpiperidinyl group and are known for their reactivity and stability.
Uniqueness: 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole stands out due to its combination of functional groups, which provides unique chemical and biological properties
Properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-6-8-15(9-7-13)26(22,23)21-10-2-4-14(12-21)18-19-17(20-24-18)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJKNFMKGWYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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